CRBN ligand-12 chemical structure and properties
CRBN ligand-12 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRBN Ligand-12, also identified as Compound 9, is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] As a key component in the development of Proteolysis Targeting Chimeras (PROTACs), CRBN Ligand-12 facilitates the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to CRBN Ligand-12, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Properties
CRBN Ligand-12 is a synthetic molecule with the chemical formula C₁₅H₁₆F₂N₂O₃.[1] It is synthesized as a racemic mixture and is characterized by a glutarimide (B196013) moiety, which is crucial for its interaction with the CRBN binding pocket.[1][2]
Table 1: Physicochemical Properties of CRBN Ligand-12 (Compound 9)
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆F₂N₂O₃ | [1] |
| Molecular Weight | 310.30 g/mol | [1] |
| CAS Number | 2820501-20-8 | [1] |
| SMILES | O=C1NC(=O)C(C2=C(F)C=C(N3CC(CO)C3)C=C1F)CC1 | [1] |
Table 2: In Vitro Biological Properties of CRBN Ligand-12 (Compound 9)
| Parameter | Cell Line | Value | Reference |
| CRBN Binding Affinity (IC₅₀) | - | Not explicitly found for Compound 9, but related compounds showed µM affinity | [3] |
| CRBN Binding Affinity (Kᵢ) | - | Not explicitly found for Compound 9, but related compounds showed µM affinity | [3] |
| Cell Viability (IC₅₀) | MM.1S | ~1 µM | [2] |
| Cell Viability (IC₅₀) | OPM2 | ~1 µM | [2] |
| Cell Viability (IC₅₀) | AMO-1 | ~1 µM | [1] |
| Cell Viability (IC₅₀) | JJN3 | >10 µM | [1] |
Experimental Protocols
Synthesis of CRBN Ligand-12 (Compound 9)
The synthesis of CRBN Ligand-12 is achieved through a Petasis borono-Mannich reaction.[2] The following is a representative protocol based on the synthesis of similar compounds.
Materials:
-
Appropriate starting materials for the Petasis reaction (an amine, a carbonyl compound, and a boronic acid)
-
Solvent (e.g., Dichloromethane)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Dissolve the amine and carbonyl compound in the solvent.
-
Add the boronic acid to the mixture.
-
Stir the reaction at room temperature until completion, monitoring by a suitable method (e.g., TLC or LC-MS).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield CRBN Ligand-12.
CRBN Binding Affinity Assay (Microscale Thermophoresis - MST)
The binding affinity of CRBN Ligand-12 to the thalidomide-binding domain of human CRBN (hTBD) can be determined using Microscale Thermophoresis (MST).[1][4]
Materials:
-
CRBN Ligand-12 (Compound 9) dissolved in DMSO
-
Recombinant human thalidomide-binding domain (hTBD) of CRBN
-
Fluorescently labeled reporter ligand (e.g., BODIPY-uracil)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Prepare a series of dilutions of CRBN Ligand-12 in assay buffer containing a constant concentration of hTBD and the fluorescent reporter.
-
Incubate the samples to allow binding to reach equilibrium.
-
Load the samples into MST capillaries.
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Measure the thermophoretic movement of the fluorescent reporter in the MST instrument.
-
Analyze the data to determine the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ).
Cell Viability Assay (CellTiter-Glo®)
The effect of CRBN Ligand-12 on the viability of cancer cell lines can be assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, OPM2, AMO-1, JJN3)
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CRBN Ligand-12 (Compound 9) dissolved in DMSO
-
Cell culture medium and supplements
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Opaque-walled 96-well plates
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CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed the cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CRBN Ligand-12 and incubate for 96 hours.[1]
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ values from the dose-response curves.
Signaling Pathways and Workflows
The primary mechanism of action of CRBN Ligand-12 involves its role in the formation of a ternary complex between the CRBN E3 ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This process is the foundation of PROTAC technology.
Caption: PROTAC Mechanism of Action with CRBN Ligand-12.
Caption: Workflow for Synthesis and Evaluation of CRBN Ligand-12.
